1-Boc-3-(aminomethyl)-3-methylpiperidine
Overview
Description
“1-Boc-3-(aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is also known by several other names such as “tert-butyl 3-aminomethyl piperidine-1-carboxylate”, “1-boc-3-aminomethyl piperidine”, and "1-boc-3-aminomethyl piperidine" .
Synthesis Analysis
The synthesis of (S)-1-Boc-3-aminopiperidine has been achieved using a continuous flow system. This system uses ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA). The resulting immobilized ω-transaminase was stable with 90% residual activity after 15 reuse cycles .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many pharmaceuticals and natural products .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.30 g/mol. It is a liquid at room temperature with a density of 0.995 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Building Blocks
- 1-Boc-3-(aminomethyl)-3-methylpiperidine serves as a versatile building block for the synthesis of compounds with potential biological activity. It's used in the scalable synthesis of orthogonally protected 3,4-aziridinopiperidine, which leads to 4-substituted 3-aminopiperidines (Schramm et al., 2009).
- This compound is integral in creating new scaffolds for combinatorial chemistry, particularly in the synthesis of triazolyl-substituted 3-aminopiperidines, achieved through nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).
Chemical Transformations
- It is used in the synthesis of various substituted piperidines and pyrrolidines, important as bifunctional building blocks for pharmaceutical compounds. A notable process involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).
- The compound also plays a role in the Brønsted acid-catalyzed direct Mannich reactions, which provide an efficient method for the synthesis of various phenylglycine derivatives (Uraguchi & Terada, 2004).
Advanced Synthesis Techniques
- Its use extends to the synthesis of highly lipophilic, mesityl-substituted amino acids, achieved through asymmetric epoxidation or aminohydroxylation, demonstrating the versatility of this compound in synthesizing complex amino acid derivatives (Medina et al., 2000).
Catalysis and Reaction Enhancement
- This compound is involved in catalyzing N-tert-butyloxycarbonylation of amines, showcasing its role in enhancing chemoselectivity and efficiency in organic synthesis (Sarkar et al., 2011).
- It is pivotal in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, a method that directly accesses 3-aryl-N-Boc-piperidines, demonstrating its importance in selective functionalization of piperidines (Millet & Baudoin, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-6-12(4,8-13)9-14/h5-9,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNVRVCUGATSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857181 | |
Record name | tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158759-16-0 | |
Record name | tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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